molecular formula C7H14ClNO2S B2865462 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride CAS No. 1361218-99-6

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride

Cat. No.: B2865462
CAS No.: 1361218-99-6
M. Wt: 211.7
InChI Key: IEPNXPZDCJUYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol . It is a member of the thiomorpholine family, characterized by a six-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride typically involves the reaction of cyclopropylamine with thiomorpholine 1,1-dioxide under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the hydrochloride salt form of the compound . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A parent compound with similar structural features but lacking the cyclopropyl and sulfone groups.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the thiomorpholine ring.

    Thiomorpholine 1,1-dioxide: Similar structure but without the cyclopropyl group.

Uniqueness

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride is unique due to the presence of both the cyclopropyl and sulfone groups, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-cyclopropyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-8-7(5-11)6-1-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPNXPZDCJUYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CS(=O)(=O)CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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